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Compound of Interest

Compound Name:
5-Amino-2,6-dimethoxy-3-

hydroxypyridine

CAS No.: 104333-03-1

Cat. No.: B010807

Get Quote

Molecule Identification & Critical Disambiguation
Before proceeding with degradation analysis, it is vital to resolve a common database conflict

associated with this CAS number.

Primary Identity:3-Amino-2,6-dimethoxy-5-hydroxypyridine (also known as 3-Amino-2,6-

dimethoxy-5-pyridinol).

Functional Class: Oxidative hair dye precursor (Coupler/Primary Intermediate).

Regulatory Status:PROHIBITED in the European Union (Annex II of Regulation (EC) No

1223/2009, Entry 1309/1310 context).

Common Database Error: You may see this CAS listed as 5-Hydroxy-1,4-benzodioxane in

some regulatory annexes due to historical transcription errors. This is incorrect. If your mass

spectrum shows a parent ion of ~170.17 Da (M+H), you are working with the pyridine

derivative, not the benzodioxane (MW ~152 Da).
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Degradation Pathways: The "Why" and "How"
As an aminopyridinol, CAS 104333-03-1 is chemically labile. It possesses both an electron-rich

pyridine ring and oxidizable amine/hydroxyl groups. Its "degradation" is often indistinguishable

from its intended mechanism of action (oxidative coupling), making stability profiling difficult.

Pathway A: Oxidative Coupling (dominant)
Upon exposure to air, light, or trace metals, the molecule undergoes auto-oxidation.

Mechanism: The para-amino-hydroxy motif facilitates the formation of a Quinone Imine

intermediate.

Result: This reactive intermediate rapidly couples with unreacted parent molecules or itself to

form Azo dimers, Phenazines, or substituted Biphenyls.

Visual Indicator: Samples turn from off-white/beige to dark brown or black (formation of

melanin-like polymers).

Pathway B: Hydrolysis (Secondary)
The methoxy groups at positions 2 and 6 are susceptible to hydrolysis, particularly under acidic

stress.

Mechanism: Acid-catalyzed nucleophilic substitution (demethylation).

Result: Conversion of methoxy groups to hydroxyls, leading to Pyridone tautomers.
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Figure 1: Primary degradation pathways.[1] The oxidative route (Red/Yellow) leads to

polymerization, while the hydrolytic route (Green) leads to discrete demethylated species.

Troubleshooting Guide & FAQs
Scenario 1: LC-MS Identification Issues
Q: I see a peak at [M+H]+ 171, but also a significant peak at [M+H]+ 157. Is this an impurity? A:

Yes. This is likely the monodemethylated degradant.

Cause: Acidic mobile phases (e.g., 0.1% Formic Acid) can induce hydrolysis if the sample

sits in the autosampler for extended periods, or it may be a synthesis impurity.

Verification: Check the fragmentation pattern. The loss of 14 Da (CH2) is characteristic of

demethylation.

Fix: Prepare samples in neutral solvents (Acetonitrile/Water 50:50) and inject immediately.

Avoid storing in acidic diluents.

Q: My main peak is disappearing, but I don't see stoichiometric formation of new peaks. Where

is the mass balance? A: You are likely experiencing oxidative polymerization.

Explanation: The Quinone Imine intermediates polymerize into high-molecular-weight

species (oligomers) that may:

Precipitate out of solution (check your vial filter).

Elute in the column void volume or remain stuck on the column (requires strong wash).

Not ionize well in ESI+.

Protocol: Check UV absorbance at 400-600 nm. The polymers are often chromophores

(colored), whereas the parent absorbs in the UV range (254/280 nm).

Scenario 2: Sample Preparation & Handling
Q: The standard turned brown within hours of weighing. Is it still usable? A:No.
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Reason: The color change indicates significant formation of quinoid oxidation products.

These act as radical initiators, accelerating further degradation.

Prevention:

Store the solid under Argon/Nitrogen at -20°C.

Use amber glassware.

Add an antioxidant (e.g., Ascorbic Acid or Sodium Metabisulfite) to the sample solvent only

if it does not interfere with your chromatography.

Analytical Reference Data
Use the table below to assign peaks in your LC-MS chromatogram.

Compound
Identity

Approx. RT
(Relative)

[M+H]+ (m/z)
Key
Fragments
(MS2)

Mechanism of
Formation

Parent (CAS

104333-03-1)
1.00 171.08 156, 140, 125 N/A

Demethylated

Impurity

0.85 (More

Polar)
157.06 142, 129

Hydrolysis of -

OCH3

Quinone Imine
Unstable

(Transient)
169.06 - Oxidation (-2H)

Azo Dimer
> 1.5 (Late

Eluting)
339.12 171, 153

Oxidative

Coupling

N-Oxide 0.90 187.08 171 (-O)
Oxidation of

Pyridine N

Experimental Protocol: Forced Degradation (Stress
Testing)
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To validate your method, perform the following stress tests. Note the specific handling for the

"Oxidation" step due to the molecule's high reactivity.

Acid Stress: Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 2 hours.

Target: Look for the m/z 157 peak.

Oxidative Stress: Dissolve 1 mg/mL in 3% H2O2. Keep at Room Temperature for 30 mins.

Warning: Do not heat. This molecule will degrade violently (turn black) with peroxide and

heat.

Target: Look for m/z 187 (N-Oxide) and broad polymer peaks.

Photostability: Expose solid powder to 1.2 million lux hours (ICH Q1B).

Target: Discoloration confirms sensitivity. Dissolve and check for dimers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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